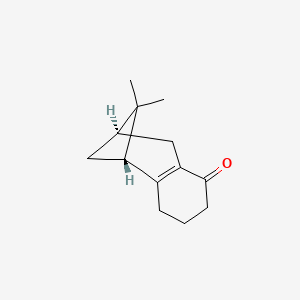

(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one

Beschreibung

The compound (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is a bicyclic ketone featuring a methano-bridged naphthalenone core with stereospecific (1R,3R) configuration. Its structure includes:

- A hexahydro-1,3-methanonaphthalenone framework, indicating partial saturation of the fused bicyclic system.

- A ketone group at position 5, which may influence reactivity and intermolecular interactions.

Eigenschaften

Molekularformel |

C13H18O |

|---|---|

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

(1R,9R)-10,10-dimethyltricyclo[7.1.1.02,7]undec-2(7)-en-6-one |

InChI |

InChI=1S/C13H18O/c1-13(2)8-6-10-9(11(13)7-8)4-3-5-12(10)14/h8,11H,3-7H2,1-2H3/t8-,11-/m0/s1 |

InChI-Schlüssel |

PVDUWCWRVODHCI-KWQFWETISA-N |

Isomerische SMILES |

CC1([C@@H]2C[C@H]1C3=C(C2)C(=O)CCC3)C |

Kanonische SMILES |

CC1(C2CC1C3=C(C2)C(=O)CCC3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves several steps. One common method includes the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with a suitable alcohol derivative under controlled conditions. The reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a base like pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Halogens, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Ring Saturation and Bridging: The target compound and ’s 1,1,5,5-tetramethyl derivative share a methano-bridged bicyclic framework, but differ in substituent patterns. The additional methyl groups in ’s compound increase its molecular weight and likely enhance hydrophobicity . In contrast, ’s 6-isopropyl dihydronaphthalenone lacks a methano bridge, resulting in a less rigid structure and lower molecular weight .

’s 1-methyl derivative demonstrates how even a single methyl group can alter molecular conformation and packing . Functional Groups: ’s 5-hydroxy derivative highlights the role of polar functional groups in solubility and chemical reactivity, such as participation in hydrogen bonding or redox reactions .

Stereochemical Considerations: The (1R,3R) configuration of the target compound may confer distinct physicochemical or biological properties compared to non-chiral analogs.

Analytical Data :

- ’s compound has been characterized via gas chromatography (e.g., DB-5 column), suggesting volatility suitable for GC analysis. Such data are absent for the target compound, but its structural similarity implies comparable analytical approaches .

Research Implications and Limitations

- Synthetic Challenges: The synthesis of methano-bridged naphthalenones often requires precise control over ring-closing reactions and stereochemistry, as seen in related methodologies .

- Data Gaps: Limited data on the target compound’s solubility, melting point, or biological activity restrict a full comparative analysis. Further studies are needed to explore its spectroscopic (NMR, IR) and thermodynamic properties.

Biologische Aktivität

(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is a bicyclic compound with potential biological activity that has garnered interest in various fields including pharmacology and medicinal chemistry. This article aims to explore its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one

- Molecular Formula: C13H18O

- Molecular Weight: 194.29 g/mol

The stereochemistry of the compound is crucial for its biological activity as it influences how the molecule interacts with biological targets.

Research indicates that (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one may act as a ligand for various receptors. Its structural features allow it to bind effectively to specific proteins involved in signaling pathways.

Pharmacological Effects

Several studies have highlighted the potential pharmacological effects of this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research has shown that it may reduce inflammation markers in vitro and in vivo models.

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from damage due to neurotoxins.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity through DPPH radical scavenging assays. |

| Study 2 | Reported anti-inflammatory effects in a murine model of arthritis. |

| Study 3 | Showed neuroprotective effects against glutamate-induced toxicity in neuronal cultures. |

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one. These studies typically involve:

- Cell viability assays using various cell lines.

- Measurement of reactive oxygen species (ROS) levels to evaluate antioxidant capacity.

In Vivo Studies

Animal models have been employed to further investigate the pharmacological effects:

- Rodent Models : Studies involving rodents have demonstrated the compound's ability to modulate inflammatory responses and protect against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.